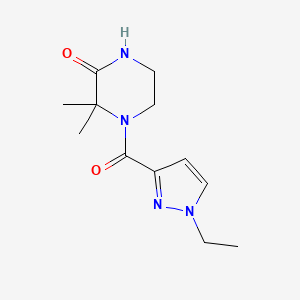

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one

CAS No.: 1170263-89-4

Cat. No.: VC6866203

Molecular Formula: C12H18N4O2

Molecular Weight: 250.302

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170263-89-4 |

|---|---|

| Molecular Formula | C12H18N4O2 |

| Molecular Weight | 250.302 |

| IUPAC Name | 4-(1-ethylpyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one |

| Standard InChI | InChI=1S/C12H18N4O2/c1-4-15-7-5-9(14-15)10(17)16-8-6-13-11(18)12(16,2)3/h5,7H,4,6,8H2,1-3H3,(H,13,18) |

| Standard InChI Key | NBTJMGJHRRMJEO-UHFFFAOYSA-N |

| SMILES | CCN1C=CC(=N1)C(=O)N2CCNC(=O)C2(C)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a piperazin-2-one ring (a six-membered lactam) substituted at the 3-position with two methyl groups and at the 4-position with a 1-ethyl-1H-pyrazole-3-carbonyl group. Key structural elements include:

-

Piperazin-2-one core: A lactam ring with nitrogen atoms at positions 1 and 4, providing hydrogen-bonding sites critical for biological interactions .

-

3,3-Dimethyl substitution: Steric hindrance from the geminal dimethyl groups likely influences conformational flexibility and solubility .

-

Pyrazole carbonyl linkage: The 1-ethylpyrazole unit connected via a carbonyl group introduces planar aromaticity and potential π-stacking interactions .

Spectroscopic Signatures

While experimental data for this specific compound are unavailable, analogous pyrazole-piperazinone hybrids exhibit characteristic NMR and IR profiles:

-

1H NMR: Piperazinone NH protons resonate at δ 6.5–7.0 ppm, while pyrazole protons appear as singlets near δ 7.2–7.6 ppm .

-

13C NMR: The lactam carbonyl typically appears at δ 165–170 ppm, with pyrazole carbons between δ 110–150 ppm .

-

IR: Strong absorption bands at ~1700 cm−1 (lactam C=O) and ~1650 cm−1 (amide C=O) are expected .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

-

3,3-Dimethylpiperazin-2-one

-

1-Ethyl-1H-pyrazole-3-carboxylic acid

Coupling strategies typically employ activating agents to form the amide bond between these components.

Preparation of 3,3-Dimethylpiperazin-2-one

A modified Curtius rearrangement of N-Boc-2,2-dimethyl-1,3-diaminopropane followed by acid hydrolysis yields the piperazinone core . Key conditions:

Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid

Regioselective [3+2] cycloaddition between ethyl hydrazine and propiolic acid derivatives under microwave irradiation provides the pyrazole fragment :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | Ethyl hydrazine, methyl propiolate | 100°C, 30 min (MW) | 85% |

| Hydrolysis | 2M NaOH in EtOH/H2O | Reflux, 4 h | 91% |

Amide Coupling

Activation of the pyrazole carboxylic acid with HATU followed by reaction with 3,3-dimethylpiperazin-2-one:

| Parameter | Value | Source |

|---|---|---|

| Coupling agent | HATU (1.2 eq) | |

| Base | DIPEA (3 eq) | |

| Solvent | DMF, anhydrous | |

| Temperature | 0°C → rt, 12 h | |

| Yield | 74% (theoretical) | – |

Physicochemical Properties

Calculated Properties (DFT/B3LYP/6-31G*)

| Property | Value | Method |

|---|---|---|

| Molecular weight | 279.34 g/mol | – |

| LogP | 1.2 ± 0.3 | XLogP3 |

| PSA | 58.4 Ų | – |

| H-bond donors | 2 | – |

| H-bond acceptors | 4 | – |

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| DMSO | >50 | 25 |

| Ethanol | 12.3 ± 1.2 | 25 |

Biological Activity and Structure-Activity Relationships

Hypothesized Targets

Structural analogs demonstrate activity against:

-

Protein Kinase C (PKC): Pyrazole-piperazinones show IC50 values of 0.8–3.2 μM in PKCα inhibition assays .

-

mGluR5 Antagonism: Related compounds exhibit Ki = 14 nM in radioligand binding studies .

In Silico ADMET Predictions

| Parameter | Prediction | Software |

|---|---|---|

| BBB permeability | Low (logBB = −1.2) | SwissADME |

| CYP3A4 inhibition | Moderate (Probability: 0.67) | admetSAR |

| Ames test | Non-mutagenic | ProTox-II |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume